

# Gandotinib JAK2 selectivity compared to other JAK inhibitors

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## Compound Focus: Gandotinib

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## JAK Inhibitor Selectivity Comparison

Inhibitor	Primary JAK Target(s)	Key Selectivity Notes	Clinical Stage / Status (for context)
Gandotinib	JAK2	~30-fold more selective for JAK2 over JAK1 and JAK3 [1]	Phase 2 (as of 2015 data) [1]
Fedratinib	JAK2	≥20-fold JAK2 selectivity in binding; 6-fold over JAK1 in activity assay [2]	Approved for Myelofibrosis [2]
Pacritinib	JAK2	≥6-fold JAK2 selectivity in binding; 26-fold over JAK1 in activity assay [2]	Approved for Myelofibrosis [2]
Momelotinib	JAK1, JAK2	13-fold JAK2 selectivity over JAK1 in activity assay [2]	Approved for Myelofibrosis [2]
Ruxolitinib	JAK1, JAK2	Non-selective; inhibits JAK1 and JAK2 with comparable potency [2] [1]	Approved for Myelofibrosis, PV, GVHD [2]
Itacitinib	JAK1	More potent inhibition of JAK1 over JAK2 [2]	Clinical-stage [2]

Inhibitor	Primary JAK Target(s)	Key Selectivity Notes	Clinical Stage / Status (for context)
Tofacitinib	JAK1, JAK2, JAK3	Pan-JAK inhibitor; also designated JAK3-selective (IC50=2nM) [3] [1]	Approved for Rheumatoid Arthritis, etc. [3]
Upadacitinib	JAK1	JAK1-selective inhibitor [4]	Approved for multiple inflammatory diseases [3]

The following table provides the quantitative experimental data supporting the selectivity profiles mentioned above. The data is compiled from a 2024 comparative profiling study [2].

## Supporting Quantitative Data

The values below are primarily **IC50 (nM)** (Half-maximal inhibitory concentration; a lower value indicates greater potency) and **Kd (nM)** (Binding affinity; a lower value indicates tighter binding).

Inhibitor	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)	JAK2 Kd (nM)
Gandotinib	7.3	6.2	199	92	11
Fedratinib	56	10	1812	3714	4.3
Pacritinib	371	14	311	536	6.6
Momelotinib	143	11	325	252	6.7
Ruxolitinib	5.8	3.2	278	60	0.8
Itacitinib	3.4	54	10799	4095	26

## Experimental Methodologies

The comparative data in the 2024 study [2] was generated using standardized, industry-accepted assays, allowing for a direct comparison between inhibitors.

- **Binding Affinity (Kd) Measurement:** The binding of inhibitors to the kinase domain of JAK proteins was determined using **Fluorescence Polarization (FP) binding assays**. Experiments were performed in triplicate from three individual experiments to ensure reliability [2].
- **Kinase Activity Inhibition (IC50) Measurement:** The inhibition of catalytic activity for JAK family members was assessed using the **Lance Ultra kinase assay**. Similar to the binding assays, data is presented as an average of triplicate samples from three individual experiments [2].
- **Cellular Viability Assay (from other studies):** Research on **gandotinib**'s effects in disease models (e.g., mastocytosis) often uses the **XTT cell viability assay**. This colorimetric method measures the activity of enzymes in live cells, which correlates with cell viability and proliferation. IC50 values for inhibitors can be calculated from this data using non-linear regression analysis [4].

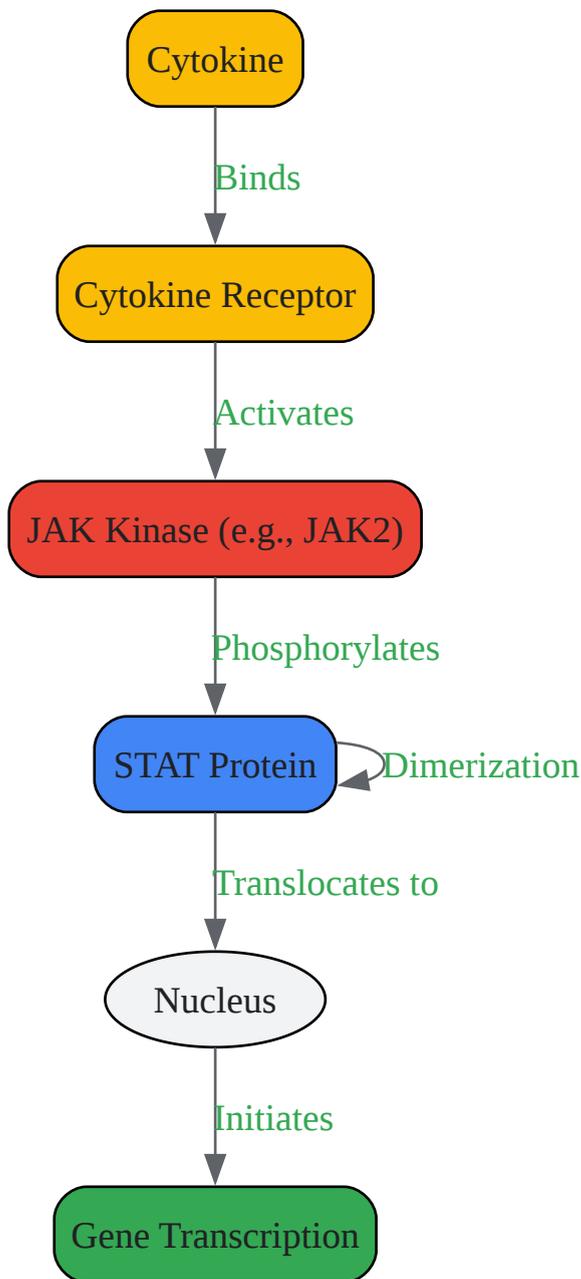
## Functional Consequences of JAK2 Inhibition

The biological impact of **gandotinib**'s JAK2 inhibition has been demonstrated in various cellular models:

- **Induction of Apoptosis:** In studies on mastocytosis, **gandotinib**, alongside fedratinib, decreased viability and induced apoptosis (programmed cell death) in mast cells carrying the KIT D816V mutation. Other JAK inhibitors like ruxolitinib and upadacitinib did not show this effect, highlighting the specific role of JAK2 inhibition in this context [4].
- **Cell Cycle Alterations:** One study noted that **gandotinib** caused a G2/M cell cycle arrest in leukemic cell lines. The researchers suggested this effect might be due to the inhibition of signaling pathways other than JAK/STAT, such as the Aurora kinases, indicating a potential complex off-target profile at higher concentrations or in specific cellular environments [1].

## The JAK-STAT Signaling Pathway

The diagram below illustrates the core JAK-STAT signaling pathway, which is inhibited by these drugs.



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## Interpretation Guide for Researchers

- **Inter-assay Variability:** Selectivity ratios can vary depending on the assay used (e.g., binding vs. activity inhibition). Therefore, it is most meaningful to compare inhibitors using data generated from the same study [2].
- **Cellular vs. Biochemical Context:** High biochemical potency and selectivity on isolated kinases are crucial, but the ultimate biological effect also depends on cellular context, pharmacokinetics, and off-

target effects [1].

- **Therapeutic Implications:** The drive towards developing JAK2-selective inhibitors like **gandotinib** and fedratinib is to potentially improve safety by minimizing off-target effects from blocking JAK1 (linked to immunosuppression) and JAK3 (critical for lymphocyte function) [5].

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